16-Bromohexadec-2-enoic acid
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Overview
Description
16-Bromohexadec-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to the 16th carbon of a hexadecenoic acid chain. This compound falls under the category of carboxylic acids, which are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Bromohexadec-2-enoic acid typically involves the bromination of hexadecenoic acid. One common method is the addition of bromine to the double bond of hexadec-2-enoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 16-Bromohexadec-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Formation of various substituted hexadecenoic acids.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexadecanol.
Scientific Research Applications
16-Bromohexadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 16-Bromohexadec-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the double bond in the compound play crucial roles in its reactivity and biological activity. The compound can modulate various cellular processes by interacting with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Hexadec-2-enoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
16-Chlorohexadec-2-enoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
16-Iodohexadec-2-enoic acid:
Uniqueness: 16-Bromohexadec-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
108795-36-4 |
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Molecular Formula |
C16H29BrO2 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
16-bromohexadec-2-enoic acid |
InChI |
InChI=1S/C16H29BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h12,14H,1-11,13,15H2,(H,18,19) |
InChI Key |
PIPULDNJZHQUAP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC=CC(=O)O)CCCCCCBr |
Origin of Product |
United States |
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